

Commercial Availability and Technical Guide: Methyl 3-azetidineacetate Trifluoroacetate Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 3-azetidineacetate trifluoroacetate salt**

Cat. No.: **B572483**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential biological relevance of **Methyl 3-azetidineacetate trifluoroacetate salt** (CAS No. 1313738-62-3). This information is intended to support researchers and professionals in drug discovery and development in sourcing and utilizing this compound.

Physicochemical Properties

Property	Value
CAS Number	1313738-62-3
Molecular Formula	C ₈ H ₁₂ F ₃ NO ₄
Molecular Weight	243.18 g/mol
IUPAC Name	methyl 2-(azetidin-3-yl)acetate;2,2,2-trifluoroacetic acid
Appearance	Colorless to off-white solid-liquid mixture
Storage	Under inert gas (nitrogen or Argon) at 2-8°C

Commercial Availability

Methyl 3-azetidineacetate trifluoroacetate salt is available from a range of chemical suppliers. The following table summarizes the offerings from several key vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

Supplier	Catalog Number	Purity	Quantity	Price (USD)
AK Scientific, Inc.	3665AD	Not Specified	1g	\$105
5g	\$351			
BOC Sciences	1313738-62-3	97.0%	Inquiry	Inquiry
NovaChemistry	-	95%-98%	Inquiry	Inquiry
Synthonix	M0406	97.0%	1g	\$70
5g	\$250			
TRC	M335070	Not Specified	50mg	\$65

Experimental Protocols

The synthesis of the core scaffold, methyl 2-(azetidin-3-yl)acetate, is a key consideration for its application in research and development. A common and efficient synthetic route involves a two-step process: a Horner-Wadsworth-Emmons (HWE) reaction to form an α,β -unsaturated ester, followed by an aza-Michael addition to introduce the amine functionality.[\[1\]](#)[\[2\]](#)

Step 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (HWE Reaction)

This initial step establishes the core structure of the molecule.

Materials:

- 1-Boc-3-azetidinone
- Methyl 2-(dimethoxyphosphoryl)acetate

- Sodium hydride (60% dispersion in mineral oil)
- Dry Tetrahydrofuran (THF)
- Water
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a suspension of sodium hydride (60% dispersion in mineral oil) in dry THF, add neat methyl 2-(dimethoxyphosphoryl)acetate.
- After 30 minutes of stirring, add a solution of 1-Boc-3-azetidinone in dry THF.
- Stir the resulting mixture for 1 hour.
- Quench the reaction by adding water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

Step 2: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate (Aza-Michael Addition)

This step introduces the azetidine moiety to the previously synthesized intermediate.

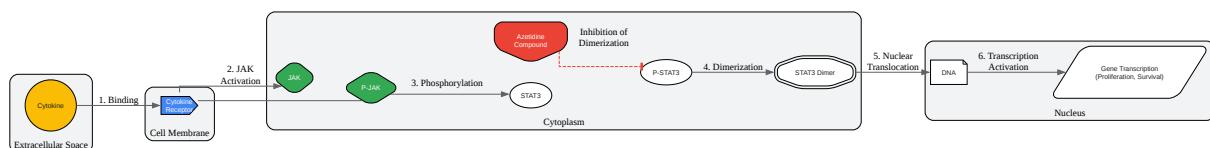
Materials:

- tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
- Azetidine
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Acetonitrile

Procedure:

- Combine tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, azetidine, and DBU in acetonitrile.
- Heat the reaction mixture to 65°C for 4 hours.
- Upon completion, the reaction mixture can be worked up and purified to yield methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate.

The final step to obtain the trifluoroacetate salt would typically involve the deprotection of the Boc group using trifluoroacetic acid.

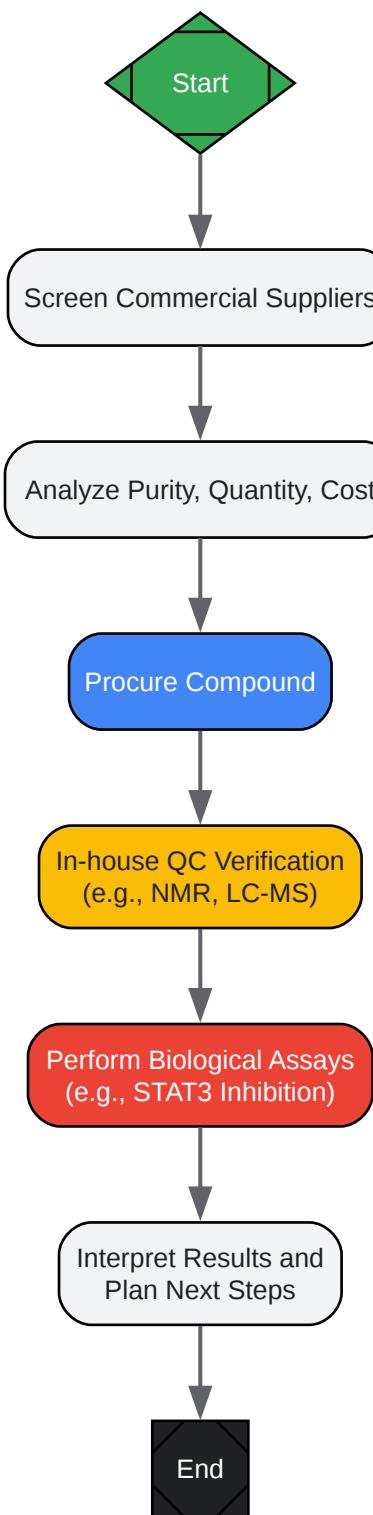

Potential Biological Relevance and Signaling Pathways

While specific studies on the biological activity of **Methyl 3-azetidineacetate trifluoroacetate salt** are not widely published, the azetidine scaffold is a recognized privileged structure in medicinal chemistry.^[3] Azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including as antibacterial agents and enzyme inhibitors.

Of particular interest to drug development professionals is the emerging role of azetidine-based compounds as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.^{[4][5][6][7][8]} The STAT3 pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers.

The diagram below illustrates a generalized mechanism of STAT3 activation and its inhibition by azetidine-containing compounds. These inhibitors often target the SH2 domain of STAT3,

preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes involved in tumorigenesis.[6]



[Click to download full resolution via product page](#)

Caption: STAT3 signaling pathway and inhibition by azetidine compounds.

Experimental Workflow for Compound Acquisition and Evaluation

The following diagram outlines a logical workflow for researchers interested in acquiring and evaluating **Methyl 3-azetidineacetate trifluoroacetate salt** or similar novel chemical entities.

[Click to download full resolution via product page](#)

Caption: Workflow for compound acquisition and biological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1313738-62-3(methyl 2-(azetidin-3-yl)acetate; trifluoroacetic acid) | Kuujia.com [ko.kuujia.com]
- 4. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo [escholarship.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide: Methyl 3-azetidineacetate Trifluoroacetate Salt]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b572483#methyl-3-azetidineacetate-trifluoroacetate-salt-commercial-availability-and-suppliers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com